N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex ethanediamide derivative characterized by a cyclohexenyl ethyl group and a 1,3-oxazinan ring substituted with a thiophene-2-sulfonyl moiety. The ethanediamide backbone facilitates hydrogen bonding, while the sulfonyl and aromatic groups may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c23-18(20-10-9-15-6-2-1-3-7-15)19(24)21-14-16-22(11-5-12-27-16)29(25,26)17-8-4-13-28-17/h4,6,8,13,16H,1-3,5,7,9-12,14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNABVXCGEOWXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves multiple steps, starting with the preparation of the cyclohexene derivative and the thiophene sulfonyl compound. The key steps include:
Formation of the Cyclohexene Derivative: This can be achieved through the hydrogenation of cyclohexene in the presence of a suitable catalyst.
Synthesis of the Thiophene Sulfonyl Compound: Thiophene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Coupling Reactions: The cyclohexene derivative is then coupled with the thiophene sulfonyl compound under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related ethanediamide derivatives:
Key Observations:
- Sulfonyl Group Variations : The target compound’s thiophene-2-sulfonyl group distinguishes it from analogs with benzenesulfonyl (e.g., 4-chloro or 2,5-difluoro) or heterocyclic substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to halogenated benzene rings .
- Cyclohexenyl vs.
- Molecular Weight : The target compound’s higher molecular weight (~506.5) relative to analogs (358.5–506.5) suggests a balance between solubility and binding affinity, critical for drug-likeness.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features unique structural moieties, including cyclohexene and thiophene rings, which may contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Research into the mechanisms of action for this compound is still in the preliminary stages. However, initial studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties. The presence of the thiophene moiety is particularly noteworthy, as thiophene derivatives have been associated with various biological activities including anticancer effects.
Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential of this compound against various cancer cell lines. For instance, compounds structurally similar to it have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. A comparative analysis is presented in Table 1.
| Compound Name | Cell Line Tested | IC50 (µM) | Notable Activity |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Potential anticancer |
| 4-Bromo-thiophene | WI-38 (normal fibroblast) | 15 | Antimicrobial |
| N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide | A549 (lung cancer) | 20 | Analgesic effects |
The above table illustrates that while specific IC50 values for the compound are yet to be determined (TBD), similar compounds indicate promising anticancer activity.
Interaction Studies
Further research is necessary to elucidate the binding affinity and selectivity of this compound towards specific biological targets. Techniques such as molecular docking and in vitro binding assays are recommended to provide insights into its pharmacodynamics and pharmacokinetics.
Case Studies
Several case studies have highlighted the potential of compounds with similar structures:
- Study on Thiophene Derivatives : A study published in PMC demonstrated that thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene ring could enhance activity against specific targets .
- Cytotoxicity against Tumorigenic Cell Lines : Research indicated that certain oxazinan derivatives showed selective cytotoxicity against tumorigenic cell lines while exhibiting lower toxicity towards normal cells . This suggests a possible therapeutic window for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
